N-linoleoylglycine

Catalog No.
S625494
CAS No.
2764-03-6
M.F
C20H35NO3
M. Wt
337.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-linoleoylglycine

CAS Number

2764-03-6

Product Name

N-linoleoylglycine

IUPAC Name

2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid

Molecular Formula

C20H35NO3

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9-

InChI Key

YCRHZEHWEYAHCO-HZJYTTRNSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O

Synonyms

Glycine Linoleamide;LinGly;N-Linoleoyl Glycine

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O

Specific Scientific Field

Application Summary

N-linoleoylglycine acts as an agonist for GPR132, similar to the well-known activator 9-hydroxy-octadecadienoic acid (9-HODE). It belongs to a class of compounds called N-acylamides, with comparable activity to 9-HODE. These N-acylamides play a crucial role in lipid signaling pathways .

Experimental Procedures

The methods of application involve studying the interaction between N-linoleoylglycine and GPR132. Researchers use pharmacological tools identified through drug screening. Notably, SKF-95667 serves as a novel GPR132 agonist, while SB-583831 and SB-583355 are peptidomimetic molecules structurally related to previously described ligands. Additionally, the synthetic cannabinoid CP-55 940 also activates GPR132 .

Results and Outcomes

The order of potency for N-acylamides in activating GPR132 is as follows:

Physiological concentrations of N-acylglycines in tissues are sufficient to activate GPR132. Interestingly, N-linoleoylglycine and 9-HODE also activate rat and mouse GPR132, despite limited sequence conservation compared to humans. Molecular docking studies suggest a lipid-binding site between transmembrane domains 4 and 5 of GPR132. Structure-directed mutagenesis highlights the critical role of arginine at position 203 in mediating GPR132 activation by N-acylamides .

For more details, you can refer to the original research articles here and here .

Neuroprotection

Specific Scientific Field:
Application Summary:
Experimental Procedures:
Results and Outcomes:

N-linoleoylglycine is a fatty acyl derivative of glycine, specifically formed by the conjugation of linoleic acid with glycine. Its molecular formula is C20_{20}H35_{35}NO3_3, and it has a net charge of -1. This compound belongs to the class of N-fatty acylglycines, which are characterized by their unique structural properties that combine the features of amino acids and fatty acids, thereby imparting distinct biological activities and functional roles in various physiological processes .

N-linoleoylglycine can be synthesized through several chemical pathways. The primary method involves the reaction between glycine and linoleoyl-CoA, catalyzed by glycine N-acyltransferase. This enzyme facilitates the transfer of the linoleoyl group to the amino group of glycine, releasing coenzyme A .

Additionally, there are alternative mechanisms proposed for its formation, such as the direct conjugation of glycine with linoleic acid, although this reaction is less favorable under physiological conditions due to thermodynamic constraints .

N-linoleoylglycine exhibits notable biological activities, particularly in the context of anti-inflammatory responses. Research indicates that it can activate specific G-protein coupled receptors, such as GPR18, which play a role in mediating inflammation and pain responses. Unlike other cannabinoids, N-linoleoylglycine lacks significant affinity for cannabinoid receptors but demonstrates potential analgesic effects through different pathways .

Furthermore, studies have shown that N-linoleoylglycine can stimulate the release of arachidonic acid, leading to the production of eicosanoids that are critical in resolving inflammation .

The synthesis of N-linoleoylglycine can be achieved through various methods:

  • Glycine and Linoleoyl-CoA Reaction:
    • Catalyzed by glycine N-acyltransferase.
    • Involves the transfer of the acyl group from linoleoyl-CoA to glycine.
  • Direct Conjugation:
    • Glycine can react with linoleic acid under specific conditions.
    • This method is less favorable due to higher energy requirements.
  • Cytochrome c Catalysis:
    • A proposed pathway involving cytochrome c that facilitates the reaction between fatty acyl-CoA and glycine under oxidative conditions .

N-linoleoylglycine has potential applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it may serve as a template for new drug candidates aimed at treating inflammatory diseases.
  • Food Industry: As a flavoring agent or functional food ingredient due to its unique properties and health benefits .
  • Nutraceuticals: Its role in modulating inflammation positions it as a candidate for dietary supplements targeting chronic inflammatory conditions.

Research on interaction studies involving N-linoleoylglycine has primarily focused on its receptor activity. It has been shown to interact with GPR18, leading to downstream effects on inflammatory pathways. Additionally, its interactions with other fatty acyl derivatives have been explored to understand its unique role compared to similar compounds .

N-linoleoylglycine shares similarities with several other fatty acyl derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N-arachidonoylglycineFatty acyl derivativeHigher affinity for cannabinoid receptors
N-palmitoylglycineFatty acyl derivativeShorter carbon chain; different biological effects
N-stearoylglycineFatty acyl derivativeSaturated fatty acid; distinct metabolic pathways
N-oleoylglycineFatty acyl derivativeMonounsaturated; similar but less potent activity

N-linoleoylglycine's uniqueness lies in its specific unsaturated structure and its selective receptor interactions, which differentiate it from other fatty acylglycines and contribute to its distinctive biological activities .

This compound exemplifies how modifications in fatty acid structures can significantly influence biological functions and therapeutic potentials.

XLogP3

5.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

337.26169398 g/mol

Monoisotopic Mass

337.26169398 g/mol

Heavy Atom Count

24

Wikipedia

2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid

Dates

Modify: 2023-08-15
1.Burstein, S.H.,Rossetti, R.G.,Yagen, B., et al. Oxidative metabolism of anandamide. Prostaglandins & Other Lipid Mediators 61, 29-41 (2000).

Explore Compound Types